molecular formula C16H17NO4S B12621301 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate CAS No. 920804-66-6

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B12621301
CAS No.: 920804-66-6
M. Wt: 319.4 g/mol
InChI Key: WJOXSCMCTASXBO-UHFFFAOYSA-N
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Description

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring an N-methylglycyl group (a peptide-like substituent) attached to the phenyl ring. This compound is of interest due to its hybrid structure, combining a sulfonate moiety with a biologically relevant amino acid derivative. While direct experimental data on this specific compound are absent in the provided evidence, its properties and applications can be inferred through comparisons with structurally related sulfonate derivatives.

Properties

CAS No.

920804-66-6

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

[4-[2-(methylamino)acetyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H17NO4S/c1-12-3-9-15(10-4-12)22(19,20)21-14-7-5-13(6-8-14)16(18)11-17-2/h3-10,17H,11H2,1-2H3

InChI Key

WJOXSCMCTASXBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-1-methylbenzene with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution; bromine in carbon tetrachloride for electrophilic substitution.

Major Products

Scientific Research Applications

4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The sulfonate group enhances its solubility and facilitates its interaction with biological membranes, while the N-methylglycyl moiety can form hydrogen bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Sulfonate esters in the literature differ primarily in the substituents on the phenyl ring, which influence their chemical behavior and functional roles:

Compound Name (Abbreviation) Substituent(s) Key Structural Features
4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate N-Methylglycyl group Peptide-like side chain, polar
4-tert-Butylphenyl 4-methylbenzene-1-sulfonate tert-Butyl group Bulky, lipophilic substituent
DMPMS Chalcone with 3,4-dimethoxy groups Extended π-conjugation, electron-donating
3-Methoxyphenyl 4-methylbenzenesulfonate 3-Methoxy group Electron-donating, moderate polarity
4-Cyanophenyl 4-methylbenzenesulfonate (4d) 4-Cyano group Electron-withdrawing, polar

Physical Properties

  • Melting Points : Substituents significantly affect melting points. For example:
    • 3,5-Dibromophenyl analog (138–139°C)
    • 4-Methoxyphenyl analog (120–121°C)
    • Bulky groups (e.g., tert-butyl) may lower melting points due to reduced crystallinity .
  • Polarity: The N-methylglycyl group is expected to enhance solubility in polar solvents compared to nonpolar tert-butyl or methoxy-substituted analogs.

Spectral Characteristics

  • 1H NMR :
    • Chalcone Derivatives (DMPMS) : Aromatic protons appear at δ 7.86–7.77 (m, Ar), with methoxy groups at δ 3.73–3.62 .
    • Sulfonamides : NH protons resonate at δ 10.23–10.53 (e.g., compound 29 in ) .
    • N-Methylglycyl Analog : Expected signals include δ ~3.0–3.5 (N–CH3) and δ ~4.0 (CH2 from glycine), though data are unavailable.
  • HRMS : Sulfonates show molecular ion peaks matching theoretical values (e.g., 4M1PMS: C23H20O4S, m/z 392.1058 ).

Critical Analysis and Limitations

  • Data Gaps: No direct evidence exists for 4-(N-Methylglycyl)phenyl 4-methylbenzene-1-sulfonate, necessitating extrapolation from analogs.
  • Substituent Effects : The N-methylglycyl group’s polarity and hydrogen-bonding capacity may distinguish it from other derivatives in solubility and bioactivity.
  • Synthesis Challenges : Peptide coupling for N-methylglycyl introduction requires optimization to avoid racemization or side reactions.

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